molecular formula C10H14F3N3 B13316993 methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine

methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine

Cat. No.: B13316993
M. Wt: 233.23 g/mol
InChI Key: YMXLVISHWRLDKX-UHFFFAOYSA-N
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Description

Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes a trifluoromethyl group and an imidazo[1,2-a]pyridine ring. This compound is often utilized in pharmaceutical testing and other scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine typically involves the reaction of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine with methylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at a temperature range of 0-50°C. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs .

Scientific Research Applications

Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmaceutical testing.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development. The imidazo[1,2-a]pyridine ring structure allows for versatile interactions with various biological molecules, influencing pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine
  • Methylamine derivatives
  • Other trifluoromethyl-substituted heterocycles

Uniqueness

Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine stands out due to its combination of a trifluoromethyl group and an imidazo[1,2-a]pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-a]pyridine family, which is known for various pharmacological activities. The presence of a trifluoromethyl group enhances its lipophilicity and can influence its interaction with biological targets.

Biological Activity Overview

The biological activities of imidazo[1,2-a]pyridine derivatives have been extensively studied. Key areas of interest include:

  • Anticancer Activity : Imidazo[1,2-a]pyridine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.
  • Enzyme Inhibition : Many compounds in this class act as inhibitors for key enzymes involved in cancer and inflammatory pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Mechanism of Action : Compounds containing the imidazo[1,2-a]pyridine scaffold have been shown to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial for cancer cell survival and proliferation .

Table 1: Anticancer Activity Data

CompoundTargetIC50 (μM)Cell Line
MIAmTOR0.005Various
6bPI3Kα0.020HepG2
MethylPI3KαTBDTBD

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play roles in neurodegenerative diseases.

  • Inhibition Potency : Recent findings indicate that imidazo[1,2-a]pyridine derivatives can achieve IC50 values ranging from 0.2 to 50.0 μM against AChE .

Table 2: Enzyme Inhibition Data

CompoundEnzyme TypeIC50 (μM)
2hAChE79
2jBChETBD

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Study on Anti-inflammatory Activity : A recent study indicated that this compound could suppress NF-κB and STAT3 signaling pathways in cancer cell lines such as MDA-MB-231 and SKOV3 .
  • Evaluation Against Trypanosomiasis : The compound was tested for its anti-trypanosomal activity due to its PI3K/mTOR inhibition profile. The results showed promising selectivity against the parasite with minimal cytotoxicity towards host cells .

Properties

Molecular Formula

C10H14F3N3

Molecular Weight

233.23 g/mol

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methanamine

InChI

InChI=1S/C10H14F3N3/c1-14-4-7-2-3-9-15-8(10(11,12)13)6-16(9)5-7/h6-7,14H,2-5H2,1H3

InChI Key

YMXLVISHWRLDKX-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCC2=NC(=CN2C1)C(F)(F)F

Origin of Product

United States

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